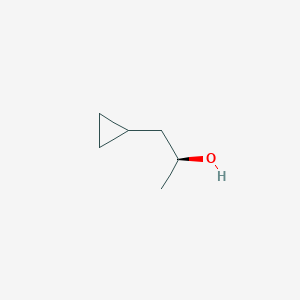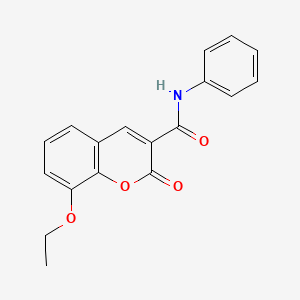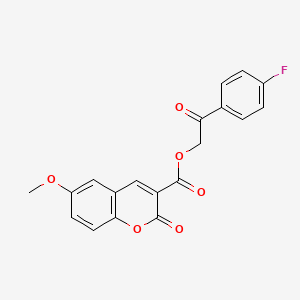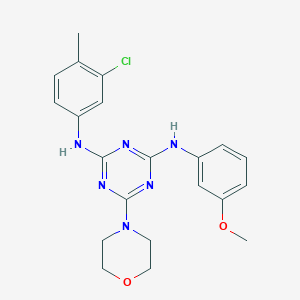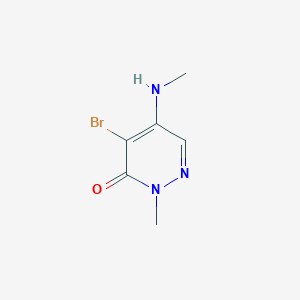
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H7N5O2S It is characterized by the presence of a tetrazole ring attached to a benzene ring, which is further substituted with a sulfonamide group
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to detail its mode of action. Based on its structural similarity to other tetrazole compounds, it may bind to its target(s) and modulate their activity .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of sodium azide with an appropriate nitrile.
Cyclization: The intermediate formed in the previous step undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, which can react with the sulfonamide group under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tetrazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the tetrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the tetrazole ring.
Aplicaciones Científicas De Investigación
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as polymers and coordination complexes.
Biological Studies: It is used in biological research to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide: This compound has a triazole ring instead of a tetrazole ring, which can result in different chemical and biological properties.
4-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonamide: Similar to the previous compound but with a different triazole isomer, leading to variations in reactivity and applications.
Uniqueness
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-(tetrazol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIGEAEJHYEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
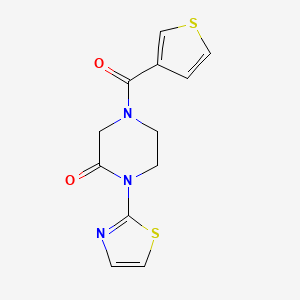
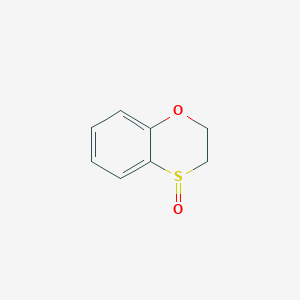
![8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2846812.png)
![8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2846815.png)
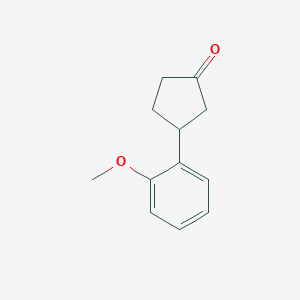
![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2846818.png)
